molecular formula C22H20ClNO3 B4174595 N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide

N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide

Cat. No.: B4174595
M. Wt: 381.8 g/mol
InChI Key: PCQKBQCLWXPBCG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide is an organic compound that belongs to the class of amides. This compound features a biphenyl group, a chloro-substituted methoxyphenyl group, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c1-15(22(25)24-20-14-18(23)10-13-21(20)26-2)27-19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQKBQCLWXPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide typically involves the following steps:

    Formation of the biphenylyloxy intermediate: This can be achieved by reacting biphenyl with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group.

    Amidation reaction: The biphenylyloxy intermediate is then reacted with 5-chloro-2-methoxyphenylamine under suitable conditions to form the desired amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The biphenyl and methoxyphenyl groups could facilitate binding to hydrophobic pockets, while the amide group might form hydrogen bonds with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenylyloxy)-N-(2-methoxyphenyl)propanamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    2-(4-biphenylyloxy)-N-(5-chloro-2-hydroxyphenyl)propanamide: Has a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both the chloro and methoxy groups in N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide may confer unique reactivity and biological activity compared to its analogs. These substituents can influence the compound’s solubility, binding affinity, and overall stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)propanamide

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